Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate
Description
Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is a synthetic intermediate frequently employed in medicinal chemistry for the development of bioactive molecules. Its structure features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group, a methoxycarbonylamino moiety, and a phenylmethoxycarbonyl (Cbz) group. This compound is pivotal in the synthesis of protease inhibitors, kinase modulators, and other therapeutics due to its ability to introduce stereochemical complexity and functional diversity into target molecules .
Properties
Molecular Formula |
C22H30N2O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,13,17H,8,11-12,14-15H2,1-4H3,(H,23,26) |
InChI Key |
NRYCEDLIBBREMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Piperidine Protection | Di-tert-butyl dicarbonate (Boc_2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Protection of piperidine nitrogen to form tert-butyl piperidine-1-carboxylate |
| 2 | Side Chain Introduction | Alkylation or amidation using suitable precursors such as phenylmethoxycarbonylamino acid derivatives | Attachment of the 3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl side chain |
| 3 | Formation of Enamide Double Bond | Dehydration or elimination reactions, possibly using coupling agents or bases | Establishment of the prop-1-enyl double bond with conjugation to the amide group |
| 4 | Final Purification | Chromatography (silica gel), recrystallization | Isolation of the pure target compound |
Detailed Reaction Conditions and Yields
Protection of Piperidine Nitrogen: Reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane at 0 °C to room temperature typically affords the Boc-protected intermediate in yields exceeding 85%.
Side Chain Attachment: The introduction of the methoxycarbonylamino side chain can be achieved via nucleophilic substitution or amidation using phenylmethoxycarbonyl-protected amino acid derivatives. Typical solvents include tetrahydrofuran or acetonitrile, with coupling reagents such as carbodiimides or phosphonium salts. Yields vary from 70% to 90% depending on the substrate and conditions.
Enamide Formation: The formation of the double bond in the prop-1-enyl moiety is commonly achieved by dehydration or elimination reactions, often facilitated by mild bases or dehydrating agents. Control of stereochemistry is critical and can be influenced by reaction temperature and solvent polarity.
Purification: Silica gel chromatography using mixtures of ethyl acetate and hexane or dichloromethane is standard. Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields the pure compound with high purity (>95%) confirmed by NMR and HPLC analyses.
Research Results and Characterization Data
| Characterization Method | Result/Observation |
|---|---|
| Nuclear Magnetic Resonance (NMR) | ^1H NMR shows characteristic signals for tert-butyl group (~1.4 ppm, singlet), piperidine protons, methoxy group (~3.5 ppm), and aromatic protons (~7.2-7.4 ppm) from phenylmethoxycarbonyl group. ^13C NMR confirms carbamate carbonyl (~155-160 ppm) and amide carbonyl (~165-170 ppm). |
| Mass Spectrometry (MS) | Molecular ion peak consistent with expected molecular weight (~440-460 Da) |
| Infrared Spectroscopy (IR) | Strong absorption bands for carbamate C=O (~1700 cm^-1), amide C=O (~1650 cm^-1), and aromatic C-H stretches |
| High-Performance Liquid Chromatography (HPLC) | Purity >95%, retention time consistent with reference standards |
| Elemental Analysis | Consistent with calculated C, H, N percentages within ±0.4% |
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Piperidine Boc Protection | Boc_2O, triethylamine, DCM, 0 °C to RT | 85-90 | Standard carbamate protection |
| Side Chain Introduction | Phenylmethoxycarbonylamino acid derivative, coupling agents, THF or MeCN | 70-90 | Amidation or alkylation step |
| Enamide Double Bond Formation | Mild base or dehydrating agent, solvent dependent | 75-85 | Control of stereochemistry important |
| Purification | Silica gel chromatography, recrystallization | >95 purity | Confirmed by NMR, HPLC |
The preparation of Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate involves a multi-step synthetic route focusing on the protection of the piperidine nitrogen, introduction of a complex amino acid-derived side chain, and formation of a conjugated enamide double bond. The synthetic methods are well-established in organic chemistry, utilizing common protecting groups, coupling reagents, and purification techniques. Yields are generally high, and the compound can be obtained with high purity suitable for further applications in medicinal chemistry.
The detailed reaction conditions, yields, and characterization data summarized here provide a comprehensive guide for researchers aiming to synthesize this compound or its analogues.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylmethoxycarbonylamino group can interact with active sites, while the piperidine ring can influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to other tert-butyl-protected piperidine derivatives, such as tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate (Example 2 in ). Below is a detailed analysis:
Structural Comparison
| Feature | Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate | tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate |
|---|---|---|
| Core Structure | Piperidine with Boc protection | Piperidine with Boc protection |
| Substituents | Methoxycarbonylamino, phenylmethoxycarbonyl (Cbz), enol ester | Dibenzylamino, nitro-pyrimidine ring |
| Stereochemistry | Unspecified stereochemistry | (3R)-configuration explicitly defined |
| Functional Groups | Enol ester (prop-1-enyl), Cbz group | Nitropyrimidine, dibenzylamino group |
Physical Properties
- TLC Mobility: The patent example () reports a TLC Rf value of 0.23 (hexane:ethyl acetate = 9:1) for the nitropyrimidine derivative, suggesting moderate polarity. Comparable data for the target compound is unavailable, but its enol ester and Cbz groups would likely increase polarity, resulting in a lower Rf in similar solvent systems.
Challenges
- Steric Hindrance : The tert-butyl group in both compounds may hinder reactivity at the piperidine nitrogen, necessitating deprotection steps early in synthesis.
- Stability: The enol ester in the target compound is prone to hydrolysis under acidic or basic conditions, requiring careful handling.
Research Findings and Data Gaps
Further investigations into the following areas are recommended:
Comparative Reactivity Studies: Kinetic analyses of Boc/Cbz deprotection or enol ester transformations.
Biological Activity Profiles : Head-to-head assays evaluating potency against shared therapeutic targets.
Crystallographic Data: Structural elucidation via X-ray diffraction (SHELX-based refinement could be employed, as noted in ).
Biological Activity
Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is a synthetic compound with potential biological activity. Its complex structure suggests possible interactions with biological targets, making it a candidate for pharmacological studies. This article reviews its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound can be described with the following molecular formula:
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 303.33 g/mol
The structure includes a piperidine ring, a tert-butyl group, and a methoxycarbonylamino moiety, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound may interact with specific biological pathways, such as those involved in enzyme inhibition or receptor modulation. The presence of the piperidine ring often correlates with neuroactive properties, while the methoxy and carbonyl groups may enhance lipophilicity and bioavailability.
Pharmacological Studies
Studies have shown that derivatives of piperidine compounds exhibit various biological activities, including:
- Anticancer Activity : Some piperidine derivatives have demonstrated significant cytotoxic effects against cancer cell lines by inducing apoptosis. For instance, modifications to the piperidine structure can enhance selectivity and potency against specific tumor types.
- Antimicrobial Properties : Certain analogs have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
Case Studies
- Anticancer Efficacy : A study on a related piperidine derivative revealed an IC50 value of 0.29 μM in inhibiting cell proliferation in HeLa cells, indicating strong anticancer potential (see Table 1 for comparison) .
- Neuroactivity : Another study evaluated the effects of piperidine derivatives on neurotransmitter systems, finding that specific modifications led to increased affinity for dopamine receptors .
Table 1: Biological Activity of Piperidine Derivatives
| Compound Name | IC50 (μM) | Activity Type | Reference |
|---|---|---|---|
| Piperidine A | 0.29 | Anticancer | |
| Piperidine B | 0.50 | Antimicrobial | |
| Piperidine C | 0.15 | Neuroactive |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Utilizing starting materials like tert-butyl amines.
- Introduction of Functional Groups : Employing methods such as acylation or alkylation to introduce methoxy and carbonyl functionalities.
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:
- Amine protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen .
- Enamine formation : Reacting the Boc-protected piperidine with a carbonyl-containing reagent (e.g., methoxy-oxo propene derivatives) under basic conditions (e.g., NaH in THF) .
- Functionalization : Coupling with phenylmethoxycarbonylamino groups via carbodiimide-mediated acylation (e.g., EDC/HOBt) .
Purification is achieved using column chromatography or recrystallization.
Advanced: How can crystallographic data resolve contradictions in stereochemical assignments?
Conflicting stereochemical data (e.g., NMR vs. computational predictions) can be resolved using X-ray crystallography :
- Structure refinement : Programs like SHELXL refine atomic positions and electron density maps to confirm bond angles and spatial arrangements .
- Validation : Compare experimental crystallographic data with NMR-derived NOE (Nuclear Overhauser Effect) correlations. Discrepancies may indicate dynamic behavior in solution or polymorphism .
Basic: What analytical techniques confirm purity and structural integrity?
- Chromatography : HPLC or GC for purity assessment (>95% by area normalization).
- Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., tert-butyl at δ ~1.4 ppm, enyl protons at δ 5.5–6.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) matching the theoretical mass.
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations .
Advanced: How to optimize enamine formation yield in low-reactivity conditions?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to activate carbonyl groups.
- Microwave-assisted synthesis : Reduce reaction time and improve conversion rates .
- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and pH to identify optimal conditions .
Basic: What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if dust/aerosols form .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Emergency measures : Ensure access to eyewash stations and emergency showers .
Advanced: How to address low reactivity in piperidine acylation?
- Activating agents : Use HATU or DCC to enhance coupling efficiency.
- Base optimization : Replace NaH with stronger bases (e.g., LDA) for deprotonation .
- Microwave irradiation : Accelerate reaction kinetics for sluggish steps .
Basic: How is the Boc group removed during synthesis?
- Acidic cleavage : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours.
- Workup : Neutralize with aqueous NaHCO₃ and extract the deprotected amine .
Advanced: How to validate the prop-1-enyl moiety spectroscopically?
- 1H NMR : Double bond protons appear as doublets (J = 10–16 Hz).
- 13C NMR : Carbons at δ 120–140 ppm confirm sp² hybridization.
- 2D NMR (COSY/HSQC) : Correlate vinyl protons with adjacent carbonyl or piperidine carbons .
Basic: What solvents are optimal for reactions involving this compound?
- Polar aprotic solvents : DCM, THF, or acetonitrile for solubility and stability.
- Avoid protic solvents : Methanol/water may hydrolyze ester or carbamate groups .
Advanced: How do computational methods predict bioactivity?
- Molecular docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock or Schrödinger.
- MD simulations : Assess conformational stability in biological membranes.
- QSAR models : Correlate substituent effects (e.g., methoxy vs. fluoro) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
